

An In-depth Technical Guide to 2-Chloroethyl N-methylcarbamate

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Compound of Interest

Compound Name:	2-Chloroethyl methylcarbamate
CAS No.:	22074-92-6
Cat. No.:	B12052518

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Introduction: Defining the Structure and Significance

2-Chloroethyl N-methylcarbamate, with the Chemical Abstracts Service (CAS) registry number 22074-92-6, is a fascinating molecule for researchers in synthetic chemistry and drug development. The name itself can lead to some ambiguity. A carbamate is a functional group with the structure $-O-C(=O)-N-$. In "**2-Chloroethyl methylcarbamate**," the "methyl" could theoretically be attached to the oxygen or the nitrogen. However, standard chemical nomenclature and the available data from chemical suppliers point to the methyl group being on the nitrogen atom. Therefore, this guide will focus on 2-Chloroethyl N-methylcarbamate.

It is important to distinguish this compound from its isomers, such as Methyl (2-chloroethyl)carbamate (CAS No. 13989-86-1), where the methyl group is an ester, and the related compound 2-Chloroethyl carbamate (CAS No. 2114-18-3), which lacks the N-methyl group.

The significance of 2-Chloroethyl N-methylcarbamate lies in its bifunctional nature. It possesses a carbamate group, a common and versatile linker in medicinal chemistry, and a

reactive 2-chloroethylamino moiety. This latter group is a well-known pharmacophore, particularly in the design of alkylating agents for potential anticancer therapies.[1] This guide will provide a comprehensive overview of its properties, a plausible synthesis pathway, analytical characterization, potential applications, and essential safety protocols.

Physicochemical Properties

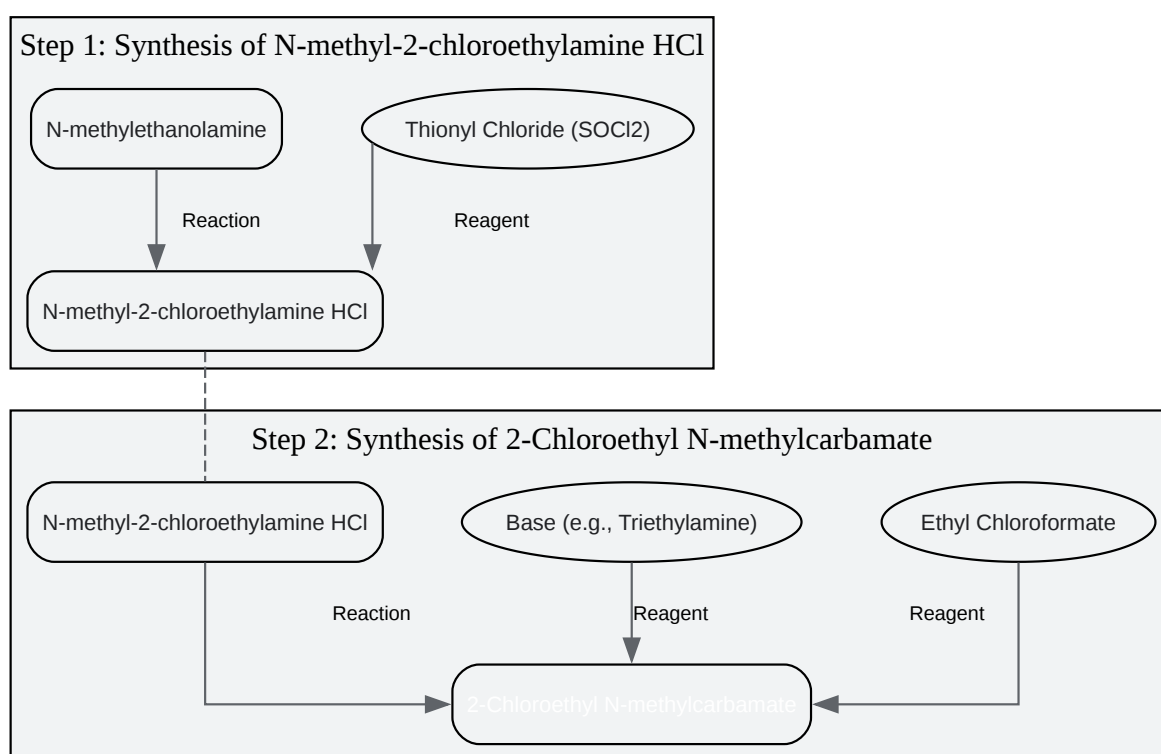
Detailed experimental data for 2-Chloroethyl N-methylcarbamate is not extensively available in peer-reviewed literature. However, based on its structure and data from similar compounds, we can predict its key physicochemical properties.

Property	Predicted Value/Information	Source/Basis
CAS Number	22074-92-6	Sigma-Aldrich
Molecular Formula	C4H8ClNO2	Based on structure
Molecular Weight	137.56 g/mol	Calculated
IUPAC Name	2-chloroethyl N-methylcarbamate	IUPAC Nomenclature
Physical State	Likely a liquid or low-melting solid at room temperature	Analogy to similar small carbamates
Boiling Point	Estimated to be in the range of 180-220 °C (with potential decomposition)	Extrapolation from related carbamates
Solubility	Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, acetone, methanol). Limited solubility in water.	General solubility of organic esters and amides

Synthesis of 2-Chloroethyl N-methylcarbamate: A Plausible and Validated Approach

The synthesis of 2-Chloroethyl N-methylcarbamate can be logically approached by forming the carbamate linkage. A reliable method involves the reaction of the corresponding secondary amine, N-methyl-2-chloroethylamine, with a suitable chloroformate. This approach is a standard and widely practiced method for carbamate synthesis.

Workflow for the Synthesis of 2-Chloroethyl N-methylcarbamate



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Caption: Proposed two-step synthesis of 2-Chloroethyl N-methylcarbamate.

Step-by-Step Experimental Protocol

Part 1: Synthesis of N-methyl-2-chloroethylamine hydrochloride

This precursor can be synthesized from N-methylethanolamine by reaction with thionyl chloride, a common method for converting alcohols to alkyl chlorides.[2][3]

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add N-methylethanolamine (1.0 eq) to a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
- **Workup and Isolation:** Cool the reaction mixture to room temperature. Carefully add a small amount of methanol to quench any excess thionyl chloride.[4] The solvent is then removed under reduced pressure to yield the crude N-methyl-2-chloroethylamine hydrochloride, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Part 2: Synthesis of 2-Chloroethyl N-methylcarbamate

This step involves the acylation of the secondary amine with a chloroformate.

- **Reaction Setup:** In a round-bottom flask, suspend N-methyl-2-chloroethylamine hydrochloride (1.0 eq) in an anhydrous solvent such as dichloromethane.
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (2.2 eq), to the suspension and stir for 15-20 minutes at room temperature to liberate the free amine.
- **Acylation:** Cool the mixture to 0 °C. Add ethyl chloroformate (1.1 eq) dropwise.
- **Reaction and Monitoring:** Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress by TLC, looking for the consumption of the amine starting material.

- **Workup and Purification:** Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2-Chloroethyl N-methylcarbamate.

Analytical Characterization

The identity and purity of the synthesized 2-Chloroethyl N-methylcarbamate should be confirmed using a combination of spectroscopic methods.

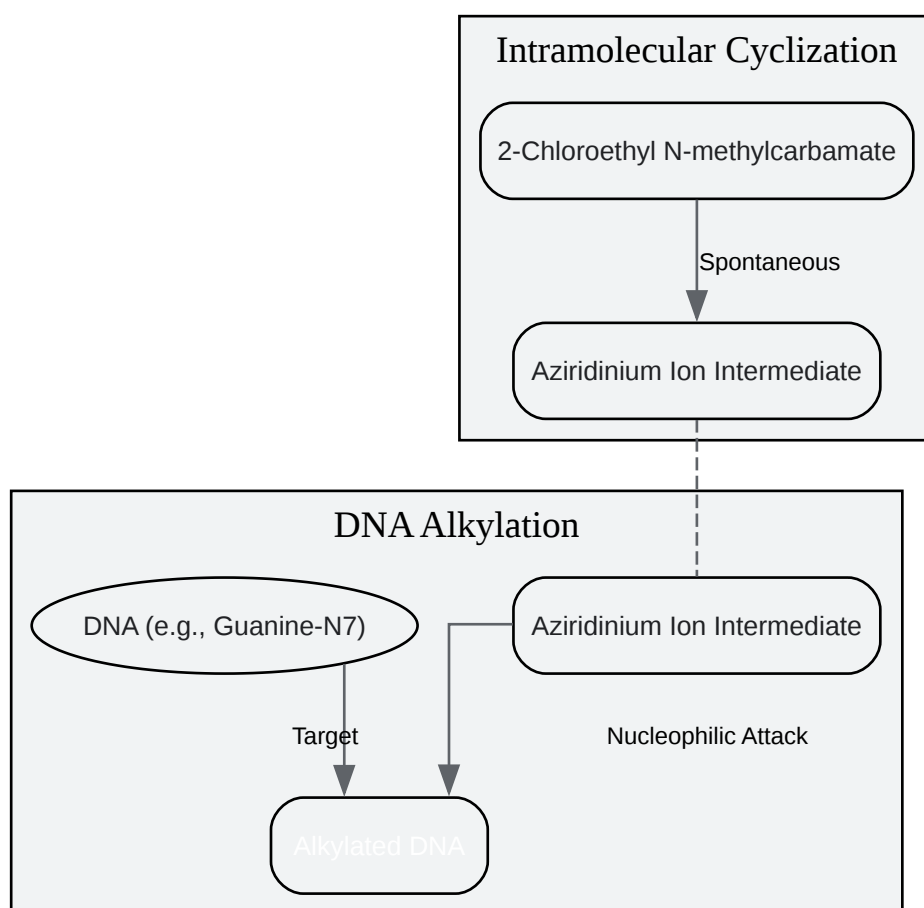
Technique	Expected Observations
^1H NMR	- A singlet for the N-methyl group (around 2.8-3.2 ppm).- Two triplets for the ethyl protons (-CH ₂ -N- and -CH ₂ -Cl), likely in the range of 3.4-3.8 ppm. The chemical shifts will be influenced by the adjacent nitrogen and chlorine atoms.
^{13}C NMR	- A signal for the N-methyl carbon (around 30-40 ppm).- A signal for the methylene carbon attached to chlorine (around 40-50 ppm).- A signal for the methylene carbon attached to nitrogen (around 50-60 ppm).- A signal for the carbamate carbonyl carbon (around 155-160 ppm).[5][6]
Infrared (IR) Spectroscopy	- A strong absorption band for the carbamate carbonyl (C=O) stretch, typically in the region of 1680-1720 cm ⁻¹ . [7][8][9]- C-N stretching and N-H bending (if any impurities) bands.- C-Cl stretching band (around 600-800 cm ⁻¹).
Mass Spectrometry (MS)	- The molecular ion peak (M ⁺) should be observable.- Characteristic fragmentation patterns for carbamates often involve cleavage of the C-O and C-N bonds of the carbamate group.[10] The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M ⁺ peak.
LC-MS/MS	A highly sensitive and specific method for the detection and quantification of carbamates, often used in residue analysis.[11][12][13]

Potential Applications in Drug Development

The structural features of 2-Chloroethyl N-methylcarbamate make it a valuable building block in medicinal chemistry, particularly in the field of oncology.

- **Alkylating Agent Precursor:** The 2-chloroethylamino group is a classic pharmacophore found in many nitrogen mustard-based anticancer drugs.[14] This group can form a highly reactive aziridinium ion in vivo, which then alkylates nucleophilic sites on DNA, leading to cross-linking and ultimately apoptosis in rapidly dividing cancer cells. 2-Chloroethyl N-methylcarbamate could serve as a synthon for introducing this functionality into more complex molecules.
- **Carbamate-based Prodrugs and Linkers:** The carbamate group is often used as a linker to connect a pharmacophore to a targeting moiety or a solubilizing group. It can also be designed to be cleavable under specific physiological conditions, making it useful in prodrug strategies.
- **Bioisostere for Amide Bonds:** In some contexts, the carbamate linkage can act as a more stable bioisostere for a peptide bond, offering improved pharmacokinetic properties.

Conceptual Pathway of Bioactivation



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Caption: Proposed bioactivation pathway of the 2-chloroethylamino moiety.

Safety and Handling Precautions

Given its structure as a potential alkylating agent, 2-Chloroethyl N-methylcarbamate must be handled with extreme caution as a hazardous substance.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety glasses or goggles. [\[15\]](#)
- Engineering Controls: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of any vapors.
- Handling: Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water immediately.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. [\[16\]](#)

As with any potentially hazardous chemical, it is crucial to consult the Safety Data Sheet (SDS) before handling and to follow all institutional safety guidelines. [\[17\]](#)[\[18\]](#)[\[19\]](#)

References

- Reynolds, R. C., et al. (2000). Synthesis and Evaluation of Several New (2-chloroethyl)nitrosocarbamates as Potential Anticancer Agents. *Journal of Medicinal Chemistry*, 43(8), 1484-8.
- Google Patents. (2018). A kind of preparation method of 2-chloroethylamine hydrochloride. CN108003036B.
- PrepChem.com. (2023). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine.
- OpenBU, Boston University. (1943).
- PrepChem.com. (2023). Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride.

- MDPI. (2023). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes.
- ResearchGate. (2021). Syntheses and characterization of N,N-dialkyl- carbamic acids suitable for the isotopic enrichment of $^{13}\text{CO}_2$.
- Google Patents. (2013). Preparation method of N,N-diethylethylenediamine. CN103012156B.
- ChemicalBook. (2023). TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis.
- PubChem. 2-Chloroethyl carbamate.
- Occupational Safety and Health Administration (OSHA).
- Sosnovsky, G., & Prakash, I. (1993). In the search for new anticancer drugs. XXIV: Synthesis and anticancer activity of amino acids and dipeptides containing the 2-chloroethyl- and [N'-(2-chloroethyl)-N'-nitroso]-aminocarbonyl groups. *Journal of Pharmaceutical Sciences*, 82(1), 1-10.
- Journal of the Association of Official Agricultural Chemists. (1966).
- PubChem. tert-Butyl N-(2-chloroethyl)-N-methylcarbamate.
- National Institute of Standards and Technology (NIST).
- Master Organic Chemistry. (2022). ^{13}C NMR - How Many Signals.
- Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. *Engineering and Technology For Sustainable Development*, 33(3), 48-57.
- PubChem. Methyl (2-chloroethyl)carbamate.
- Pan American Health Organization (PAHO). (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
- ACS Publications. (1968).
- eviQ. (2019). 188-Safe handling and waste management of hazardous drugs.
- ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO 2^- Complexes.
- B. Braun Vet Care. (2018). HANDLING OF HAZARDOUS DRUGS.
- ResearchGate. (2014). Infrared spectra of a) carbamic acid dimer $(\text{NH}_2\text{COOH})_2$, b) ammonium....
- Shimadzu Scientific Instruments. (2020).
- ChemicalBook.
- eviQ. (2019). 188-Safe handling and waste management of hazardous drugs.
- MDPI. (2024).
- Wikipedia. Methylene blue.
- PMC. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Supporting Information for Direct Synthesis of Carbamate from CO₂ Using a Task-Specific Ionic Liquid C
- MDPI. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability.
- ChemicalBook.
- Separation Science.

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Sources

- [1. Synthesis and evaluation of several new \(2-chloroethyl\)nitrosocarbamates as potential anticancer agents - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. prepchem.com \[prepchem.com\]](#)
- [3. prepchem.com \[prepchem.com\]](#)
- [4. TRIS\(2-CHLOROETHYL\)AMINE HYDROCHLORIDE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [5. chem.libretexts.org \[chem.libretexts.org\]](#)
- [6. rsc.org \[rsc.org\]](#)
- [7. academic.oup.com \[academic.oup.com\]](#)
- [8. pubs.acs.org \[pubs.acs.org\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. pubs.acs.org \[pubs.acs.org\]](#)
- [11. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development \[jst.vn\]](#)
- [12. ssi.shimadzu.com \[ssi.shimadzu.com\]](#)
- [13. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System](#)

- PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [14. Novel 2-alkythio-4-chloro-N-\[imino\(heteroaryl\)methyl\]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability \[mdpi.com\]](#)
- [15. www3.paho.org \[www3.paho.org\]](#)
- [16. 188-Safe handling and waste management of hazardous drugs | eviQ \[eviq.org.au\]](#)
- [17. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration \[osha.gov\]](#)
- [18. Management guidelines for preventing exposure to antineoplastics - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. bbraun-vetcare.com \[bbraun-vetcare.com\]](#)
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